Salidroside

Descripción general

Descripción

Este compuesto es conocido por sus diversas propiedades biológicas y farmacológicas, que incluyen efectos antioxidantes, antiinflamatorios y neuroprotectores . Se ha estudiado el salidrosido por sus posibles acciones antidepresivas y ansiolíticas, convirtiéndolo en un compuesto de gran interés tanto en la medicina tradicional como en la moderna .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El salidrosido se puede sintetizar a partir del tirosol utilizando una reacción en cascada catalizada por UDP-glucosiltransferasa . La UDP-glucosiltransferasa 85A1 de Arabidopsis thaliana, que muestra alta actividad y regioselectividad hacia el tirosol, se utiliza en este proceso. La reacción implica la regeneración in situ de UDP-glucosa mediante el acoplamiento de UDP-glucosiltransferasa con la sacarosa sintasa de Glycine max . En condiciones optimizadas, el salidrosido se puede producir a un alto título con una productividad específica de 199,1 miligramos por litro por hora en un reactor de alimentación continua .

Métodos de Producción Industrial: La producción industrial de salidrosido implica varios enfoques, incluida la extracción natural de plantas de Rhodiola, el cultivo de células y tejidos vegetales, la catálisis enzimática y la síntesis microbiana . Entre estos, la síntesis microbiana utilizando Escherichia coli modificada metabólicamente ha mostrado promesa, logrando altos títulos de salidrosido . desafíos como los subproductos, el bajo rendimiento y los procesos de purificación complejos persisten .

Análisis De Reacciones Químicas

El salidrosido experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El salidrosido se puede oxidar para formar varios productos de oxidación, que pueden exhibir diferentes actividades biológicas.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en el salidrosido, alterando potencialmente sus propiedades farmacológicas.

Sustitución: El salidrosido puede sufrir reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos, lo que lleva a la formación de derivados con propiedades distintas.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Se emplean varios reactivos, incluidos los halógenos y los agentes alquilantes, en reacciones de sustitución.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación del salidrosido puede conducir a la formación de quinonas y otros derivados oxidados.

Aplicaciones Científicas De Investigación

Neuroprotective Effects

Salidroside exhibits significant neuroprotective properties, making it a potential candidate for treating neurological disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injuries.

- Mechanism of Action : this compound enhances neuronal survival by modulating oxidative stress and inflammation. It activates the phosphoinositide 3-kinase/protein kinase B/mammalian target of rapamycin signaling pathway, which is crucial for neuronal protection against excitotoxicity and apoptosis .

- Case Studies : Research indicates that this compound can improve cognitive function in animal models of Alzheimer's disease by reducing amyloid-beta levels and enhancing synaptic plasticity . In Parkinson's models, it has been shown to protect dopaminergic neurons from degeneration .

Cardioprotective Properties

This compound demonstrates cardioprotective effects, particularly in ischemic heart conditions.

- Mechanism of Action : It reduces myocardial injury by inhibiting oxidative stress and inflammation through the activation of antioxidant enzymes and the PI3K/Akt signaling pathway .

- Research Findings : In studies involving H9c2 cardiomyocytes exposed to oxidative stress, this compound significantly decreased lactate dehydrogenase release and malondialdehyde levels while increasing superoxide dismutase activity . Additionally, it has shown promise in improving cardiac function in animal models of myocardial infarction .

Anti-inflammatory and Antioxidant Effects

This compound possesses notable anti-inflammatory and antioxidant properties, contributing to its therapeutic potential in various conditions.

- Applications : It has been studied for its ability to alleviate symptoms in conditions like diabetic neuropathy and chronic inflammatory diseases . this compound inhibits the nuclear factor kappa B (NF-kB) pathway, reducing the production of pro-inflammatory cytokines .

- Clinical Relevance : In a study on diabetic neuropathic pain, this compound administration led to significant reductions in pain scores and inflammatory markers, suggesting its efficacy as an adjunct therapy for pain management .

Anti-cancer Potential

Emerging evidence suggests that this compound may have anti-cancer properties.

- Mechanism of Action : this compound exhibits cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. It affects multiple signaling pathways involved in tumor growth and metastasis .

- Research Findings : Studies have demonstrated that this compound can inhibit the growth of cancer cells in vitro and reduce tumor size in animal models by modulating key pathways such as AMPK/mTOR .

Applications in Spinal Cord Injury

Recent research highlights this compound's potential in treating spinal cord injuries.

- Mechanism of Action : this compound promotes axonal regeneration and myelin repair while suppressing glial scar formation. It enhances the migration of neural stem cells to injury sites, facilitating recovery .

- Case Studies : In murine models of spinal cord injury, treatment with this compound improved functional recovery and reduced neurotoxic astrocyte activation .

Summary Table of this compound Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Neuroprotection | Modulates oxidative stress; activates PI3K/Akt pathway | Reduces amyloid-beta levels; protects neurons |

| Cardioprotection | Inhibits oxidative stress; enhances antioxidant enzymes | Improves cardiac function post-myocardial infarction |

| Anti-inflammatory | Inhibits NF-kB pathway; reduces cytokine production | Alleviates pain in diabetic neuropathy |

| Anti-cancer | Induces apoptosis; inhibits cell proliferation | Reduces tumor size in animal models |

| Spinal Cord Injury | Promotes axonal regeneration; enhances neural stem cell migration | Improves recovery post-injury |

Mecanismo De Acción

El salidrosido ejerce sus efectos a través de múltiples dianas y vías moleculares:

Respuesta al Estrés Oxidativo: El salidrosido regula el estrés oxidativo al modular la actividad de las enzimas antioxidantes y reducir la producción de especies reactivas de oxígeno.

Inflamación: Inhibe las vías inflamatorias al suprimir la producción de citocinas y mediadores proinflamatorios.

Neurotransmisión: Influye en la neurotransmisión al afectar los niveles de neurotransmisores y sus receptores.

Eje Hipotálamo-Hipófisis-Adrenal: El salidrosido modula el eje hipotálamo-hipófisis-adrenal, que juega un papel en la respuesta al estrés.

Comparación Con Compuestos Similares

El salidrosido se compara a menudo con otros compuestos que se encuentran en Rhodiola rosea, como la rosavina y el tirosol . Si bien todos estos compuestos exhiben actividades biológicas, el salidrosido es único debido a su mayor biodisponibilidad y solubilidad en agua . Además, se ha demostrado que el salidrosido es más activo que la rosavina en ciertos estudios farmacológicos .

Compuestos Similares:

Rosavina: Otro compuesto bioactivo principal en Rhodiola rosea, conocido por sus propiedades adaptógenas.

Tirosol: Un compuesto fenólico con propiedades antioxidantes, también encontrado en Rhodiola rosea.

Triandrina: Un compuesto menos conocido en especies de Rhodiola con posibles actividades biológicas.

Actividad Biológica

Salidroside, a phenolic glycoside derived from the Rhodiola rosea plant, has garnered significant attention for its diverse biological activities. This article explores the pharmacological effects of this compound, focusing on its neuroprotective, cardioprotective, anti-inflammatory, and anti-cancer properties. We will also present data tables summarizing key research findings and case studies that illustrate its therapeutic potential.

1. Neuroprotective Effects

This compound exhibits notable neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanisms of Action:

- Oxidative Stress Reduction: this compound has been shown to decrease reactive oxygen species (ROS) accumulation and enhance antioxidant enzyme activities in neuronal cells. For instance, in Aβ25–35-induced SH-SY5Y cells, this compound reduced cytotoxicity and malondialdehyde levels in a dose-dependent manner .

- Calcium Homeostasis: It inhibits excessive calcium influx in PC12 cells exposed to glutamate, protecting against excitotoxic damage .

- Signaling Pathways: this compound activates the PI3K/Akt/mTOR signaling pathway, which is crucial for neuronal survival and function .

Case Study:

In a study involving an MPTP-induced Parkinson's disease mouse model, this compound administration improved behavioral outcomes and reduced neuronal loss by modulating monoamine levels and activating neuroprotective pathways .

2. Cardioprotective Effects

This compound demonstrates protective effects on cardiovascular health through its antioxidant properties and ability to modulate various signaling pathways.

Mechanisms of Action:

- Oxidative Stress Mitigation: In H9c2 cardiomyocytes treated with hydrogen peroxide (H2O2), this compound reduced lactate dehydrogenase (LDH) release and increased superoxide dismutase (SOD) activity, indicating a protective effect against oxidative damage .

- Apoptosis Inhibition: this compound has been found to inhibit apoptosis in cardiomyocytes by regulating calcium levels and lipid peroxidation processes .

Data Table 1: Cardioprotective Effects of this compound

| Study | Model | Concentration | Key Findings |

|---|---|---|---|

| Zhang et al. (2022) | H9c2 Cells | 10−6 to 10−4 mol/L | Reduced LDH release; increased SOD activity |

| Liu et al. (2023) | Rat Model | 10 mg/kg | Improved cardiac function; reduced oxidative stress markers |

3. Anti-Inflammatory Properties

This compound exhibits anti-inflammatory effects that may be beneficial in conditions characterized by chronic inflammation.

Mechanisms of Action:

- Cytokine Modulation: this compound can inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in various cell models .

- Fibrosis Inhibition: In hepatic fibrosis models, this compound reduced extracellular matrix production and inhibited hepatic stellate cell activation through the TGF-β1/Smad3 signaling pathway .

Data Table 2: Anti-Inflammatory Effects of this compound

| Study | Model | Concentration | Key Findings |

|---|---|---|---|

| Wang et al. (2022) | Hepatic Stellate Cells | 10−5 mol/L | Inhibited CXCL16-induced migration; reduced fibrosis markers |

| Chen et al. (2023) | Inflammatory Models | Various | Decreased TNF-α and IL-6 levels |

4. Anti-Cancer Activity

Emerging evidence suggests that this compound may possess anti-cancer properties through various mechanisms.

Mechanisms of Action:

- Cell Cycle Arrest: this compound has been shown to induce cell cycle arrest in cancer cells, particularly in breast cancer models .

- Apoptosis Induction: It promotes apoptosis in cancer cells by activating caspase pathways and modulating Bcl-2 family proteins .

Case Study:

In vitro studies demonstrated that this compound significantly inhibited the proliferation of human breast cancer cells by inducing apoptosis and reducing tumor growth in xenograft models .

Propiedades

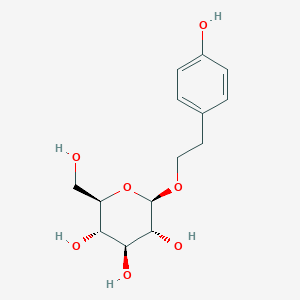

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O7/c15-7-10-11(17)12(18)13(19)14(21-10)20-6-5-8-1-3-9(16)4-2-8/h1-4,10-19H,5-7H2/t10-,11-,12+,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILRCGYURZSFMEG-RKQHYHRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCOC2C(C(C(C(O2)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4049034 | |

| Record name | Salidroside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10338-51-9 | |

| Record name | Salidroside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10338-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhodioloside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010338519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salidroside | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=741643 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Salidroside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Salidroside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SALIDROSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M983H6N1S9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.